molecular formula C24H26BrO2P B3193860 Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide CAS No. 76235-79-5

Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide

Cat. No.: B3193860
CAS No.: 76235-79-5
M. Wt: 457.3 g/mol
InChI Key: CWYGOIRITCFFGT-UHFFFAOYSA-M
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Description

Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a propyl chain bearing a 1,3-dioxolane ring at the 3-position.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)propyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-10-17-24-25-18-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYGOIRITCFFGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70824492
Record name [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70824492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76235-79-5
Record name [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70824492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the reaction of triphenylphosphine with 1,3-dioxolane-2-propyl bromide under controlled conditions to yield the desired phosphonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Wittig Reaction

The primary application of phosphonium bromide is in the Wittig reaction, where it acts as a ylide precursor. This reaction involves the following steps:

  • Formation of Ylide : The phosphonium salt is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide), leading to the formation of a phosphonium ylide.

  • Reaction with Carbonyl Compounds : The ylide then reacts with aldehydes or ketones to yield alkenes. The stereochemistry of the resulting alkenes can be controlled by varying the base and solvent used during the reaction.

Reaction Conditions and Outcomes

The reaction conditions significantly influence the yield and stereochemistry of the products:

  • Aldehydes : The reaction with aldehydes typically yields α,β-unsaturated aldehydes through alkenation.

  • Ketones : The reaction with ketones often results in lower yields compared to aldehydes.

The stereoselectivity can be adjusted by changing solvents:

  • (E)-Alkenes : Favored using lithium methoxide or potassium carbonate in dimethylformamide (DMF).

  • (Z)-Alkenes : Preferred when using dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), achieving selectivity ratios as high as 8:1 for the Z-isomer .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Phosphonium salts have been studied for their cytotoxic effects against cancer cell lines. Research indicates that triphenylphosphonium derivatives exhibit high potency against HeLa cells (cervical cancer) and K562 cells (chronic myeloid leukemia). For instance, compounds similar to triphenylphosphonium bromide have demonstrated IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin, suggesting a potential for development as anticancer agents .

Mechanism of Action
The cytotoxicity is primarily attributed to the selective accumulation of phosphonium cations in the mitochondria of cancer cells. This accumulation disrupts mitochondrial function and induces apoptosis through caspase activation pathways . The ability to target mitochondria makes these compounds particularly interesting for targeted cancer therapies.

Antibacterial Applications

Activity Against Resistant Strains
Phosphonium ionic liquids have been investigated for their antibacterial properties, especially against multidrug-resistant strains such as Acinetobacter baumannii. Studies show that these compounds exhibit significant antibacterial activity and antioxidant properties, making them suitable candidates for treating infections caused by resistant bacteria .

Case Study: Antibacterial Efficacy Testing
In vitro testing revealed that specific phosphonium salts formed zones of inhibition greater than 15 mm against A. baumannii, indicating effective antibacterial action. The minimum inhibitory concentrations (MICs) were determined using microdilution assays, demonstrating the potential for these compounds in clinical applications .

Catalytic Applications

Catalysis in Organic Synthesis
Phosphonium salts are also utilized as catalysts in various organic reactions. For example, butyl triphenyl phosphonium bromide has been employed effectively in ultrasound-assisted oxidative desulfurization processes, highlighting its utility in environmental chemistry and industrial applications .

Metal-Free Synthesis
Recent advancements include the metal-free synthesis of aryltriphenylphosphonium bromides through reactions involving triphenylphosphine and aryl bromides. This method emphasizes the versatility of phosphonium salts in synthetic organic chemistry without the need for toxic metals .

Material Science

Flame Retardancy and Dielectric Properties
Research has also explored the incorporation of phosphonium salts into polymer matrices to enhance flame retardancy and dielectric properties. For instance, novel phosphonium bromide-montmorillonite nanocomposites have been developed to improve the thermal stability and fire resistance of epoxy resins, showcasing their application in materials engineering .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsHigh potency against HeLa and K562 cells
Mechanism involves mitochondrial targetingInduces apoptosis via caspase activation
AntibacterialTreatment against A. baumanniiSignificant antibacterial activity demonstrated
MIC testing shows efficacyZones of inhibition > 15 mm observed
CatalysisOrganic synthesis catalystEffective in oxidative desulfurization processes
Metal-free synthesisAryl derivatives synthesized without toxic metals
Material ScienceFlame retardant compositesEnhanced thermal stability in epoxy resins

Mechanism of Action

The mechanism of action of Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide involves its role as a phosphonium salt in various chemical reactions. The triphenylphosphonium cation can stabilize reaction intermediates, facilitating the formation of carbon-carbon bonds. In biological applications, the compound can interact with specific molecular targets, such as cysteine residues, enabling the selective detection of these biomolecules .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 2: Functional and Application-Based Comparisons
Compound Solubility Stability Key Applications Reference
[3-(1,3-Dioxolan-2-yl)propyl]triphenylphosphonium bromide High in polar solvents (e.g., MeCN, DMF) Acid-labile (dioxolane hydrolysis) Potential mitochondrial targeting, drug delivery Inferred
JHX-1-TPP Moderate in MeOH, DCM Stable under physiological pH Mitochondrial membrane potential studies
Dodecyl(triphenyl)phosphonium bromide Low in water, high in DCM Thermally stable Antimicrobial coatings, polymer composites
Benzyltriphenylphosphonium bromide Moderate in EtOAc, DCM Oxidatively stable Corrosion inhibition in acidic media
(3-Aminopropyl)triphenylphosphonium bromide High in water, MeOH Prone to oxidation Gene delivery, surface functionalization

Key Observations:

  • Solubility : The dioxolane group likely improves aqueous solubility compared to alkyl chains (e.g., dodecyl derivatives) but may reduce lipid membrane penetration efficiency .
  • Stability : The 1,3-dioxolane moiety is susceptible to acid-catalyzed hydrolysis, limiting use in acidic environments. In contrast, JHX-1-TPP and dodecyl derivatives exhibit stability under physiological conditions .
  • Applications: Dodecyl derivatives are effective antimicrobials due to hydrophobic interactions with microbial membranes , while benzyl derivatives excel in corrosion inhibition . The dioxolane analog’s polarity may suit mitochondrial targeting (similar to TPP-carbon nanodots in ) or as a biodegradable carrier .

Biological Activity

Phosphonium salts, particularly those with triphenyl groups, have garnered attention for their diverse biological activities. The compound Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide (commonly referred to as triphenylphosphonium bromide ) is notable for its potential applications in cancer therapy and antimicrobial treatments. This article explores its biological activity, including cytotoxicity against cancer cells and antibacterial properties.

Chemical Structure and Synthesis

The compound is characterized by a triphenylphosphonium cation linked to a 3-(1,3-dioxolan-2-yl)propyl group. It is synthesized through various organic reactions, including the Wittig reaction, where it acts as a reagent to form α,β-unsaturated aldehydes when reacted with aldehydes .

Overview of Findings

Research has demonstrated that phosphonium salts exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have shown that triphenylphosphonium bromide and similar compounds can induce apoptosis in cancer cells such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells.

Comparative Cytotoxicity

A comparative analysis of phosphonium salts reveals that triphenylphosphonium bromide exhibits higher potency than traditional chemotherapeutic agents like cisplatin:

CompoundIC50 (µM)Cell Line
Triphenylphosphonium bromide<5HeLa
Cisplatin55HeLa
Other phosphonium salts5-10HeLa

The data indicates that triphenylphosphonium bromide is approximately 10 times more potent than cisplatin against HeLa cells . This suggests a promising role for phosphonium salts in targeted cancer therapies.

The cytotoxic effects of triphenylphosphonium bromide are attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .
  • Inhibition of GTPase Activity : It acts as an inhibitor of dynamin GTPase activity, which is essential for cellular processes like endocytosis .

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of phosphonium ionic liquids against resistant strains such as Acinetobacter baumannii. The antibacterial activity was evaluated using a model that predicts the effectiveness of ionic liquids:

CompoundTarget BacteriaActivity
Triphenylphosphonium bromideA. baumanniiEffective
Tetrabutylphosphonium docusateVarious resistant strainsAntimicrobial

The results indicate that phosphonium ionic liquids possess pronounced antioxidant properties alongside their antibacterial activity, making them potential candidates for treating infections caused by multidrug-resistant bacteria .

Case Studies

Several case studies have been published demonstrating the efficacy of triphenylphosphonium bromide in both cancer treatment and bacterial infections:

  • Cytotoxicity Study : A study involving the treatment of HeLa cells with varying concentrations of triphenylphosphonium bromide showed significant dose-dependent cytotoxicity, with IC50 values lower than those observed for conventional chemotherapeutics.
  • Antibacterial Efficacy : In vitro tests confirmed the effectiveness of phosphonium ionic liquids against A. baumannii, showcasing their potential in clinical settings where antibiotic resistance poses a significant challenge.

Q & A

Q. What is the standard synthetic route for Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide, and how can its purity be optimized?

The compound is typically synthesized via quaternization of triphenylphosphine with a functionalized alkyl bromide. For analogous phosphonium salts (e.g., (4-Bromobutyl)triphenylphosphonium bromide), the reaction involves refluxing triphenylphosphine with 4-bromobutyl bromide in a polar aprotic solvent like acetonitrile, achieving yields up to 88% . Purity optimization includes recrystallization from ethanol or dichloromethane/ether mixtures and characterization via 1^1H/13^13C NMR to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this phosphonium salt?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR identifies protons on the dioxolane ring (δ ~4.8–5.2 ppm) and triphenylphosphonium moiety (δ ~7.4–7.8 ppm). 31^31P NMR shows a singlet near δ +20–25 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M-Br]+^+) and bromide counterion .
  • X-ray Crystallography : Resolves the tetrahedral geometry around phosphorus and dioxolane ring conformation .

Q. What are the primary applications of this compound in organic synthesis?

Phosphonium salts with functionalized alkyl chains are widely used in:

  • Wittig Reactions : To generate alkenes, particularly with carbonyl compounds. The dioxolane group may stabilize ylides or act as a protecting group .
  • Ligand Design : Amphiphilic phosphonium salts facilitate metal coordination (e.g., SmI2_2) for stereoselective couplings .
  • Heterocycle Synthesis : As intermediates in cycloadditions or nucleophilic substitutions for bioactive molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying solvents or counterions?

Solvent polarity and counterion nucleophilicity critically impact reactivity. For example, acetonitrile enhances quaternization rates due to high dielectric constant, while bromide ions may retard reactions via competitive nucleophilic substitution. Systematic kinetic studies (e.g., monitoring via 31^31P NMR) and computational modeling (DFT) can identify optimal conditions .

Q. What strategies improve the stereoselectivity of alkene formation using this phosphonium salt in Wittig reactions?

Steric and electronic effects of the dioxolane group influence ylide stability and transition-state geometry. Strategies include:

  • Temperature Control : Lower temperatures favor Z-alkenes by slowing ylide isomerization.
  • Additives : Crown ethers or Li salts stabilize ylides, enhancing selectivity .
  • Substituent Tuning : Modifying the dioxolane’s substituents (e.g., electron-withdrawing groups) alters ylide reactivity .

Q. How does the dioxolane functional group affect the compound’s cytotoxicity in drug delivery systems?

The dioxolane moiety may enhance solubility and mitochondrial targeting (similar to (3-Aminopropyl)triphenylphosphonium bromide in cancer studies). In vitro assays (e.g., MTT on HeLa cells) comparing analogues with/without dioxolane can quantify cytotoxicity. Confocal microscopy tracks subcellular localization .

Q. What computational methods are recommended to predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations and pKa prediction tools (e.g., MarvinSketch) model protonation states and hydrolysis pathways. Experimental validation via HPLC under acidic/basic conditions (pH 2–12) identifies degradation products .

Safety and Handling

Q. What are the critical safety precautions for handling this phosphonium salt?

  • Toxicity : Classified as a respiratory and skin irritant (GHS Category 2/3). Use fume hoods and PPE (nitrile gloves, EN 166-certified goggles) .
  • Storage : Keep desiccated at 2–8°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with dilute NaOH before incineration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar phosphonium salts?

Common factors include:

  • Impurity Profiles : Unreacted alkyl halides or phosphine oxides (detected via 31^31P NMR) may skew yields .
  • Moisture Sensitivity : Hydrolysis of the dioxolane ring in humid conditions reduces effective reagent concentration .
  • Catalytic Traces : Metal residues (e.g., from SmI2_2) can accelerate side reactions. Chelating agents (e.g., EDTA) mitigate this .

Methodological Resources

Q. Where can researchers access authoritative spectral data or crystallographic information?

  • PubChem/EPA DSSTox : Provide NMR, MS, and toxicity data .
  • Cambridge Structural Database : Deposited X-ray structures of analogous phosphonium salts guide conformational analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide
Reactant of Route 2
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Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.